(S)-(+)-1-Dimethylamino-2-propanol is an enantiopure, chiral tertiary amino alcohol characterized by a secondary hydroxyl group and a terminal N,N-dimethylamine moiety. Commercially available at >95% purity and >98% enantiomeric excess (ee), it is a colorless liquid with a boiling point of 121–127 °C and an optical rotation of [α]D +23° to +24° (c 2.10, EtOH) . In industrial and pharmaceutical procurement, it is primarily sourced as a stereospecific building block and bidentate chiral ligand. Its defined (S)-configuration and tertiary amine structure make it a critical raw material for synthesizing chiral active pharmaceutical ingredients (APIs) and specialized catalysts where stereofidelity and the avoidance of N-alkylation side reactions are mandatory .
Substituting (S)-(+)-1-Dimethylamino-2-propanol with its racemic counterpart (1-dimethylamino-2-propanol) introduces severe downstream processing penalties. Using the racemate in API synthesis necessitates late-stage chiral resolution of the final product—typically via fractional crystallization with resolving agents like d-tartaric acid—which inherently caps the theoretical yield of the desired enantiomer at 50% and requires solvent-intensive recrystallizations [1]. Furthermore, substitution with primary or secondary amino alcohol analogs (such as (S)-1-amino-2-propanol) fails due to competitive N-alkylation during carbon-carbon bond-forming steps, destroying chemoselectivity . Finally, procurement confusion with its constitutional isomer, (S)-2-(dimethylamino)propan-1-ol, results in total synthesis failure, as the primary alcohol of the isomer lacks the specific steric hindrance at the chiral center required for target API stereocontrol .
In the synthesis of chiral APIs such as S-(+)-methadone, utilizing enantiopure (S)-(+)-1-dimethylamino-2-propanol directly yields the target compound with >99% enantiomeric excess (ee) without additional purification steps [1]. In contrast, utilizing the racemic baseline (1-dimethylamino-2-propanol) requires downstream resolution of the final methadone product using d-tartaric acid, which limits the initial resolution yield to approximately 50% and requires multiple resource-intensive recrystallizations to achieve comparable optical purity[1].
| Evidence Dimension | Enantiomeric excess and downstream yield |
| Target Compound Data | >99% ee in final API without late-stage resolution |
| Comparator Or Baseline | Racemic 1-dimethylamino-2-propanol (~50% initial yield post-resolution) |
| Quantified Difference | Eliminates ~50% yield loss and multi-step recrystallization associated with late-stage chiral resolution |
| Conditions | Synthesis of S-(+)-methadone via diphenylacetonitrile alkylation and Grignard reaction |
Procuring the enantiopure (S)-precursor drastically reduces solvent waste, cycle times, and yield losses in commercial-scale API manufacturing.
The N,N-dimethyl tertiary amine structure of (S)-(+)-1-dimethylamino-2-propanol intrinsically protects the nitrogen center from unwanted reactions. When compared to primary amino alcohols like (S)-1-amino-2-propanol, the target compound exhibits 100% resistance to competitive N-alkylation during aggressive nucleophilic substitution steps (e.g., reaction with thionyl chloride followed by alkylation of diphenylacetonitrile) [1]. Primary amine analogs suffer from significant N-alkylation side reactions, drastically reducing the yield of the desired O- or C-alkylated products .
| Evidence Dimension | Resistance to N-alkylation side reactions |
| Target Compound Data | 100% resistance (tertiary amine acts as an internal protecting group) |
| Comparator Or Baseline | (S)-1-amino-2-propanol (susceptible to competitive N-alkylation) |
| Quantified Difference | Complete elimination of N-alkylation byproducts during carbon-carbon bond formation |
| Conditions | Nucleophilic substitution and alkylation under basic conditions |
Ensures high chemoselectivity and eliminates the need for costly, multi-step amine protection/deprotection sequences in synthetic workflows.
Beyond its role as a precursor, (S)-(+)-1-dimethylamino-2-propanol functions as a highly effective bidentate (N,O) chiral ligand in transition-metal catalysis. In the ruthenium-catalyzed asymmetric reduction of ketones (e.g., acetophenone), coordination with this specific chiral ligand achieves up to 97% enantiomeric excess (ee) of the resulting chiral alcohol . Utilizing non-chiral amino alcohol baselines, such as dimethylaminoethanol (DMAE), results in a completely racemic product (0% ee) under identical catalytic conditions .
| Evidence Dimension | Enantiomeric excess of reduced product |
| Target Compound Data | Up to 97% ee |
| Comparator Or Baseline | Non-chiral dimethylaminoethanol (0% ee) |
| Quantified Difference | 97% absolute increase in enantioselectivity |
| Conditions | Ruthenium-catalyzed asymmetric reduction of acetophenone at 0 °C |
Provides a cost-effective, low-molecular-weight chiral environment for industrial asymmetric reductions, directly impacting the value of the final synthesized chemical.
Directly downstream of its quantitative precursor advantages, (S)-(+)-1-dimethylamino-2-propanol is the premier starting material for synthesizing S-(+)-methadone and levo-alpha-acetylmethadol (LAAM). By embedding the correct stereocenter at the beginning of the synthesis, manufacturers bypass the severe yield penalties of late-stage resolution [1].
Leveraging its bidentate N,O-coordination and inherent chirality, this compound is utilized as a chiral ligand in ruthenium- and copper-catalyzed asymmetric reductions of ketones. It provides the necessary steric environment to achieve high enantiomeric excesses (up to 97% ee) in the production of chiral secondary alcohols.
Because its tertiary amine prevents N-alkylation side reactions, the compound is heavily utilized as a chiral building block to graft dimethylamino-propoxy side chains onto complex pharmaceutical scaffolds. This ensures high chemoselectivity and stereofidelity without requiring intermediate protecting groups [1].
Flammable;Corrosive